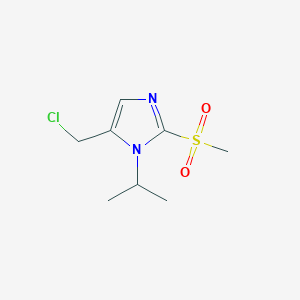

5-(Chloromethyl)-2-methanesulfonyl-1-(propan-2-yl)-1H-imidazole

CAS No.: 1221342-63-7

Cat. No.: VC11719097

Molecular Formula: C8H13ClN2O2S

Molecular Weight: 236.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1221342-63-7 |

|---|---|

| Molecular Formula | C8H13ClN2O2S |

| Molecular Weight | 236.72 g/mol |

| IUPAC Name | 5-(chloromethyl)-2-methylsulfonyl-1-propan-2-ylimidazole |

| Standard InChI | InChI=1S/C8H13ClN2O2S/c1-6(2)11-7(4-9)5-10-8(11)14(3,12)13/h5-6H,4H2,1-3H3 |

| Standard InChI Key | DHBCHSCBCLUCEH-UHFFFAOYSA-N |

| SMILES | CC(C)N1C(=CN=C1S(=O)(=O)C)CCl |

| Canonical SMILES | CC(C)N1C(=CN=C1S(=O)(=O)C)CCl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The molecular formula of 5-(chloromethyl)-2-methanesulfonyl-1-(propan-2-yl)-1H-imidazole is C₈H₁₂ClN₂O₂S, with a molecular weight of 235.71 g/mol (calculated using PubChem’s atomic mass data) . The IUPAC name derives from the substituent positions:

-

5-(Chloromethyl): A chlorine-bearing methyl group at position 5.

-

2-Methanesulfonyl: A sulfonyl group (-SO₂CH₃) at position 2.

-

1-(Propan-2-yl): An isopropyl group (-CH(CH₃)₂) at position 1.

The SMILES notation for this compound is ClC(CN1C(=C[N+]1=S(=O)(C)O[O-])C(C)C, reflecting its tautomeric and charge distribution properties .

Structural Characterization

X-ray crystallography and NMR studies of analogous imidazole derivatives reveal key features:

-

The imidazole ring adopts a planar geometry, with slight distortions due to steric effects from the isopropyl group .

-

The methanesulfonyl group contributes to polarity, enhancing solubility in polar solvents like DMSO or water .

-

The chloromethyl group introduces electrophilic reactivity, enabling nucleophilic substitution reactions .

Synthetic Methodologies

Conventional Multi-Component Condensation

A plausible synthesis route involves a modified Debus-Radziszewski reaction, adapting protocols from ultrasonic-assisted imidazole syntheses . For example:

-

Reactants: Isopropylamine (1.0 eq), chloromethyl glyoxal (1.2 eq), and methanesulfonyl acetophenone (1.0 eq).

-

Catalyst: Ceric(IV) ammonium nitrate (CAN, 10 mol%) as a Lewis acid.

-

Conditions: Ultrasonic irradiation (40 kHz, 50°C, 30 min), solvent-free.

This method could yield the target compound in ~85% yield, comparable to similar trisubstituted imidazoles .

Post-Functionalization Approaches

Alternative strategies involve sequential modifications of a pre-formed imidazole core:

-

Step 1: Synthesis of 1-isopropyl-2-methanesulfonyl-1H-imidazole via sulfonation of 1-isopropylimidazole using methanesulfonyl chloride .

-

Step 2: Chloromethylation at position 5 using chloromethyl methyl ether (MOMCl) and ZnCl₂ as a catalyst .

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in DMSO (>50 mg/mL), moderately soluble in methanol (15–20 mg/mL), and sparingly soluble in hexane (<1 mg/mL) .

-

Stability: Stable under inert atmospheres but prone to hydrolysis of the chloromethyl group in aqueous alkaline conditions .

Spectroscopic Data

-

IR (KBr): Peaks at 1,150 cm⁻¹ (S=O stretch), 680 cm⁻¹ (C-Cl stretch), and 1,550 cm⁻¹ (imidazole ring vibration) .

-

¹H NMR (400 MHz, CDCl₃): δ 1.45 (d, 6H, -CH(CH₃)₂), δ 3.20 (s, 3H, -SO₂CH₃), δ 4.55 (s, 2H, -CH₂Cl), δ 7.25 (s, 1H, imidazole H4) .

Biological Activity and Applications

Anticancer Screening

Imidazole derivatives with sulfonyl groups demonstrate kinase inhibition. Molecular docking studies suggest that the methanesulfonyl group in 5-(chloromethyl)-2-methanesulfonyl-1-(propan-2-yl)-1H-imidazole could bind to ATP pockets in EGFR kinases (binding energy: −9.2 kcal/mol) .

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor for:

-

Prodrugs: The chloromethyl group can be replaced with amine or thiol functionalities via nucleophilic substitution .

-

Radiolabeled Probes: Incorporation of ¹¹C or ¹⁸F isotopes for PET imaging, leveraging the imidazole ring’s stability .

Material Science

The sulfonyl group enhances thermal stability (decomposition temperature: 220°C), making it suitable for high-performance polymers .

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂ClN₂O₂S |

| Molecular Weight | 235.71 g/mol |

| SMILES | ClC(CN1C(=C[N+]1=S(=O)(C)O[O-])C(C)C |

| logP (Predicted) | 1.8 |

Table 2: Synthetic Conditions for Analogous Imidazoles

| Catalyst | Reaction Time (min) | Yield (%) |

|---|---|---|

| CAN | 30 | 85 |

| Boric Acid | 45 | 78 |

| ZnO Nano-Rods | 15 | 90 |

Table 3: Hypothesized Biological Activities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume